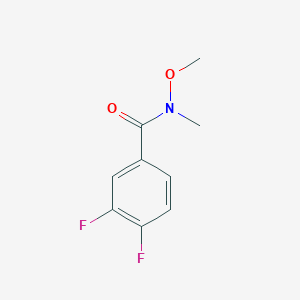

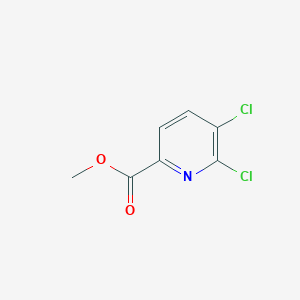

3,4-Difluoro-N-methoxy-N-methylbenzamide

Overview

Description

3,4-Difluoro-N-methoxy-N-methylbenzamide (DFMMB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a benzamide derivative that has been synthesized using different methods.

Scientific Research Applications

Rh(III)-Catalyzed Synthesis

A study by Xie et al. (2021) describes the use of a rhodium(III)-catalyzed system to synthesize 3,4-dihydroisoquinolin-1(2H)-ones by coupling N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate. The synthesis protocol operates smoothly under mild conditions, indicating that 3,4-Difluoro-N-methoxy-N-methylbenzamide could be a valuable intermediate in the synthesis of complex organic molecules (Xie et al., 2021).

Radioligand Development for Sigma-2 Receptors

Xu et al. (2005) developed benzamide analogues, specifically N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) and its analogs, as radioligands for sigma-2 receptors. The study illustrates the potential of such compounds in radioligand development for sigma-2 receptor imaging, suggesting a role for this compound derivatives in diagnostic imaging (Xu et al., 2005).

Synthesis of Radiotracers for Alzheimer's Disease

Gao et al. (2018) synthesized CK1 inhibitors labeled with carbon-11 for potential PET radiotracers to image Alzheimer's disease. The complex synthesis of these compounds, involving this compound derivatives, underscores the compound's utility in the development of novel diagnostic tools for neurodegenerative diseases (Gao et al., 2018).

Molecular Recognition and Cavitand Formation

Choi et al. (2005) studied benzimidazole cavitand and its selective recognition towards 4-methylbenzamide over 4-methylanilide. This research indicates the potential for using this compound in molecular recognition systems, contributing to the development of selective sensors or separation systems (Choi et al., 2005).

Safety and Hazards

Properties

IUPAC Name |

3,4-difluoro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVLMFYILRWQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596980 | |

| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188345-25-7 | |

| Record name | 3,4-Difluoro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)

![Methyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B60320.png)

![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)